
2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide
Overview
Description
2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide, also known as BCPMA, is an important chemical compound that has been studied extensively in recent years. It is a member of the phenylacetamides class of compounds, which are widely used in the synthesis of drugs and other compounds. BCPMA has a wide range of applications in the fields of scientific research, medicinal chemistry, and drug development.
Scientific Research Applications
Synthesis and Pharmacological Properties
- A study explored the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, which share a similar bromophenyl group with the compound of interest. These derivatives were synthesized through multi-step reactions, including the Leuckart reaction, and showed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, with certain compounds exhibiting activities comparable to standard drugs. The presence of bromo groups contributed to the activity of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
Chemical Synthesis and Optimization
- A research focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The study involved the use of Novozym 435 as a catalyst and explored various acyl donors and reaction parameters to optimize the process, highlighting the importance of such compounds in drug synthesis (Magadum & Yadav, 2018).
- The Suzuki‐Miyaura Cross‐Coupling method was employed for the synthesis of N-(2-bromophenyl)acetamide derivatives, indicating the relevance of such compounds in organic synthesis and potential applications in creating various organic molecules (Cottineau, Kessler, & O’Shea, 2006).
Structural and Molecular Analysis
- The structure of a compound similar to the title compound, C15H14BrNO2, was analyzed, showing significant dihedral angles between its structural units, indicating the potential complexity and the importance of structural analysis in understanding the properties of such compounds (Xiao, Ouyang, Qin, Xie, & Yang, 2009).
Potential Applications in Agricultural Chemistry
- Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, which are structurally similar to the compound , showcased their potential as pesticides. The study emphasized the significance of such compounds in agricultural chemistry and their possible impact on pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis as building blocks , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Related compounds have been reported to undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that similar compounds can participate in base-mediated decarboxylative annulation reactions . This process involves a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
Result of Action
Similar compounds have been used in the synthesis of a broad range of benzoxepines , suggesting that they may have significant effects on cellular structures and functions.
Action Environment
It’s known that similar compounds can provide high regioselectivity in good yields under transition-metal-free conditions , suggesting that they may be stable and effective in a variety of environments.
properties
IUPAC Name |
2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-4-2-1-3-10(11)7-12(15)14-8-9-5-6-9/h1-4,9H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMPUAGCKOXHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



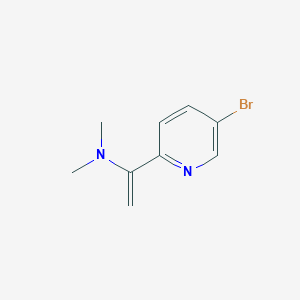

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)
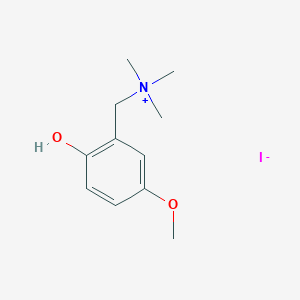
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)
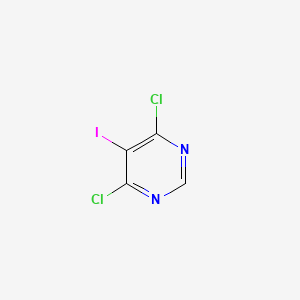
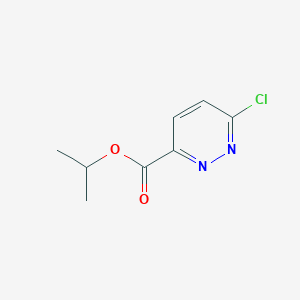
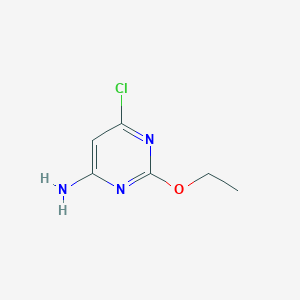
![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
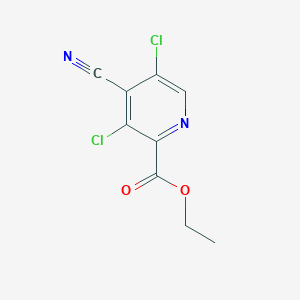
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)